Dnp-RPLALWRS

Enzyme Kinetics FRET Assay MMP-7

Choose Dnp-RPLALWRS for unmatched MMP-7 assay sensitivity. Its sequence-optimized FRET design delivers kcat/Km = 1.9×10⁵ M⁻¹s⁻¹, 16× higher than generic substrates, enabling detection of low, disease-relevant MMP-7 levels. Essential for high-throughput inhibitor screening, enzyme QC, and kinetic studies with validated lot-to-lot reproducibility. Reduces false negatives and streamlines selectivity profiling. Order this benchmark substrate for reliable, publication-ready data.

Molecular Formula C52H77N17O14
Molecular Weight 1164.3 g/mol
Cat. No. B575105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-RPLALWRS
Molecular FormulaC52H77N17O14
Molecular Weight1164.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C52H77N17O14/c1-27(2)21-37(65-48(76)41-15-10-20-67(41)49(77)36(14-9-19-58-52(55)56)61-34-17-16-31(68(80)81)24-42(34)69(82)83)45(73)60-29(5)43(71)63-38(22-28(3)4)46(74)64-39(23-30-25-59-33-12-7-6-11-32(30)33)47(75)62-35(13-8-18-57-51(53)54)44(72)66-40(26-70)50(78)79/h6-7,11-12,16-17,24-25,27-29,35-41,59,61,70H,8-10,13-15,18-23,26H2,1-5H3,(H,60,73)(H,62,75)(H,63,71)(H,64,74)(H,65,76)(H,66,72)(H,78,79)(H4,53,54,57)(H4,55,56,58)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1
InChIKeyQGUMMYMULJJAFN-VMTJQXTBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dnp-RPLALWRS: The Benchmark Fluorogenic Substrate for MMP-7 (Matrilysin) Activity Assays and Inhibitor Screening


Dnp-RPLALWRS (CAS: 172666-82-9), with the sequence Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser, is a fluorescence resonance energy transfer (FRET)-based peptide substrate specifically designed for the quantitative detection of human matrix metalloproteinase-7 (MMP-7, also known as matrilysin, PUMP-1) [1]. It is widely recognized as the optimal fluorogenic substrate for MMP-7 due to its superior kinetic profile, characterized by a catalytic efficiency (kcat/Km) of 1.9 × 10^5 M^-1 s^-1 [2]. Its mechanism relies on the enzymatic cleavage at the Ala-Leu bond, which separates the N-terminal 2,4-dinitrophenyl (Dnp) quencher from the intrinsic tryptophan fluorophore, resulting in a robust and quantifiable fluorescence increase at 360 nm upon excitation at 280 nm .

Why Substituting Dnp-RPLALWRS with Generic MMP FRET Substrates Compromises MMP-7 Assay Fidelity and Sensitivity


MMP-7 exhibits a unique substrate specificity profile among matrix metalloproteinases, preferentially cleaving peptides with a hydrophobic residue at the P1' position [1]. Generic, broad-spectrum MMP FRET substrates—such as Mca-PLGL-Dpa-AR-NH2 or Dnp-PLGLWAr-NH2—are optimized for gelatinases (MMP-2/9) or collagenases (MMP-1/8/13) and demonstrate suboptimal turnover rates for MMP-7 . Dnp-RPLALWRS, in contrast, was rationally designed through substrate phage display and kinetic optimization to precisely match the active site topology of MMP-7, achieving a catalytic efficiency (kcat/Km = 1.9 × 10^5 M^-1 s^-1) that is at least 58% higher than the next best commercially available alternative (Mca-PLGL-Dpa-AR-NH2, kcat/Km = 1.2 × 10^5 M^-1 s^-1) . Substituting Dnp-RPLALWRS with a non-optimized substrate directly reduces assay sensitivity, increases limit of detection, and introduces variability in high-throughput screening (HTS) campaigns, thereby invalidating cross-study comparisons of MMP-7 activity.

Quantitative Evidence: Why Dnp-RPLALWRS Outperforms Comparator Substrates in MMP-7 Kinetic Assays and Inhibitor Screening


Superior Catalytic Efficiency (kcat/Km) for MMP-7 Versus the Most Common Broad-Spectrum MMP Substrate

Dnp-RPLALWRS exhibits a kcat/Km of 1.9 × 10^5 M^-1 s^-1 for MMP-7, which is 58% higher than the kcat/Km of 1.2 × 10^5 M^-1 s^-1 reported for Mca-PLGL-Dpa-AR-NH2, a widely used broad-spectrum MMP FRET substrate [1]. This directly quantifiable difference in catalytic efficiency translates to a proportionally higher fluorescence signal at equivalent enzyme and substrate concentrations, enabling detection of lower MMP-7 activities and more robust Z' factor scores in HTS [2].

Enzyme Kinetics FRET Assay MMP-7 Catalytic Efficiency

Enhanced MMP-7 Specificity Over Off-Target Gelatinases Compared to Mca-KPLGL-Dpa-AR-NH2

While Mca-KPLGL-Dpa-AR-NH2 is designed as a pan-MMP substrate, its specificity constants for gelatinases (MMP-2/9) remain high, potentially confounding activity measurements in biological samples containing multiple MMPs. In contrast, Dnp-RPLALWRS was optimized through substrate phage display to be highly selective for MMP-7, with a reported kcat/Km for MMP-7 of 1.9 × 10^5 M^-1 s^-1, while the commercially available Dnp-PLGLWAr-NH2, a generic substrate, shows only moderate activity toward MMP-7 and much higher activity toward MMP-2 and MMP-9 [1]. The selectivity of Dnp-RPLALWRS minimizes signal interference from other MMPs, such as MMP-2 and MMP-9, which are often co-expressed with MMP-7 in tumor microenvironments [2].

Enzyme Selectivity Off-Target Activity MMP-2 MMP-9

Optimized Cleavage Site (Ala-Leu) Matches MMP-7's Natural Substrate Preference

MMP-7's substrate specificity is defined by a strong preference for a hydrophobic residue (especially Leu or Ile) at the P1' position [1]. The sequence of Dnp-RPLALWRS places a Leu residue at the P1' position of the scissile Ala-Leu bond, directly matching this preference. This is in contrast to the generic substrate Dnp-PLGLWAr-NH2, which has a Gly-Leu bond, where Gly at P1 is less optimal for MMP-7 [2]. The rational design of Dnp-RPLALWRS, based on substrate phage display and kinetic optimization, ensures that the scissile bond is presented in the most favorable conformation for efficient cleavage by the MMP-7 catalytic domain, contributing to its high kcat [3].

Substrate Specificity Cleavage Site Peptide Sequence

Validated in High-Throughput Screening (HTS) Formats with Documented Z' Factors

The performance of Dnp-RPLALWRS in HTS formats is well-documented. Its high catalytic efficiency and robust signal-to-background ratio consistently yield Z' factor values exceeding 0.7, a threshold indicative of an excellent assay suitable for HTS [1]. While alternative substrates like Mca-PLGL-Dpa-AR-NH2 are also used in HTS, their lower catalytic efficiency for MMP-7 necessitates higher enzyme concentrations or longer incubation times, which can increase cost and reduce throughput. The superior kinetic profile of Dnp-RPLALWRS directly translates to a more cost-effective and statistically robust HTS campaign for MMP-7 inhibitors .

High-Throughput Screening Drug Discovery Assay Development Z' Factor

Definitive Applications: Where Dnp-RPLALWRS Provides Non-Substitutable Value for MMP-7 Research


High-Throughput Screening (HTS) for MMP-7 Specific Inhibitors

Dnp-RPLALWRS is the substrate of choice for large-scale screening campaigns aimed at identifying selective MMP-7 inhibitors. Its high kcat/Km of 1.9 × 10^5 M^-1 s^-1 ensures a robust fluorescence signal even at low enzyme concentrations, which is essential for minimizing reagent costs in 1536-well formats. The superior catalytic efficiency directly translates to a higher signal-to-background ratio and improved Z' factor, reducing the rate of false positives and negatives. This validated performance in HTS formats makes it the industry standard for pharmaceutical and biotechnology companies engaged in MMP-7 drug discovery [1].

Real-Time Quantification of MMP-7 Activity in Tumor Biology and Metastasis Studies

In cancer research, MMP-7 is a key mediator of extracellular matrix degradation and is implicated in tumor invasion and metastasis. Dnp-RPLALWRS enables the continuous, real-time monitoring of MMP-7 activity in complex biological samples, such as tumor cell lysates, conditioned media, and tissue homogenates. Its high specificity minimizes interference from other MMPs (e.g., MMP-2/9) that are frequently co-expressed in the tumor microenvironment, providing a more accurate assessment of MMP-7's specific contribution to disease progression. This is critical for validating MMP-7 as a therapeutic target and for evaluating the efficacy of anti-metastatic agents [2].

Kinetic Characterization of MMP-7 Mutants and Isoforms for Structure-Function Studies

Dnp-RPLALWRS is the benchmark substrate for detailed kinetic analysis of MMP-7, including the determination of Km, kcat, and inhibition constants (Ki). Its well-characterized kinetic parameters and defined cleavage site make it indispensable for studying the catalytic mechanism of wild-type MMP-7 and for assessing the functional impact of active-site mutations or post-translational modifications. This precise kinetic data is fundamental for structure-activity relationship (SAR) studies and for the rational design of next-generation MMP-7 inhibitors [1].

Development and Quality Control of Diagnostic Assays for MMP-7 as a Biomarker

Elevated MMP-7 levels in biological fluids (e.g., serum, urine) are emerging as a diagnostic and prognostic biomarker for several diseases, including idiopathic pulmonary fibrosis (IPF) and certain cancers. Dnp-RPLALWRS can be used to develop and validate fluorogenic activity-based assays for quantifying MMP-7 in clinical samples. Its high sensitivity and reproducibility are essential for establishing the analytical performance characteristics (e.g., limit of detection, linear range, precision) required for a reliable diagnostic assay, ultimately supporting clinical decision-making [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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